

# In-Depth Technical Guide: Physical and Chemical Characteristics of Zimeldine-d6

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## Compound of Interest

Compound Name: Zimeldine-d6

Cat. No.: B13722266

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **Zimeldine-d6**. It is intended to serve as a critical resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and other bioanalytical applications where a stable isotope-labeled internal standard is essential for accurate quantification.

## Core Physical and Chemical Data

**Zimeldine-d6** is the deuterated analog of Zimeldine, a former selective serotonin reuptake inhibitor (SSRI). The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Zimeldine in biological matrices. While extensive physical property data for **Zimeldine-d6** is not readily available due to its specific application as an analytical standard, the following table summarizes its core characteristics. For comparative purposes, data for the parent compound, Zimeldine, is also provided where available.

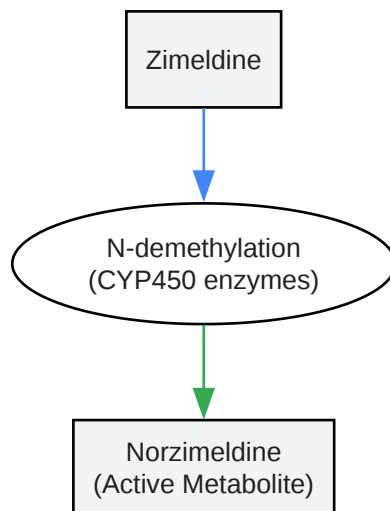
Property	Zimeldine-d6	Zimeldine (Parent Compound)
Molecular Formula	C <sub>16</sub> H <sub>11</sub> D <sub>6</sub> BrN <sub>2</sub>	C <sub>16</sub> H <sub>17</sub> BrN <sub>2</sub>
Molecular Weight	323.26 g/mol	317.22 g/mol [1]
CAS Number	Not available	56775-88-3
Appearance	Data not available	Tan Oil (as free base)
Melting Point	Data not available	193°C (as dihydrochloride salt)
Boiling Point	Data not available	Data not available
Solubility	Data not available	Soluble in 0.1 M HCl (45 mg/mL, as dihydrochloride salt)
Isotopic Purity	Typically ≥98%	Not applicable

Note: The physical properties such as melting point, boiling point, and solubility for **Zimeldine-d6** are not extensively published as it is primarily used as an internal standard in analytical assays.

## Metabolic Pathway of Zimeldine

Zimeldine is primarily metabolized in the body through N-demethylation to its active metabolite, Norzimeldine. This metabolic conversion is a critical consideration in pharmacokinetic and pharmacodynamic studies. **Zimeldine-d6** is expected to follow the same metabolic pathway.

## Metabolic Pathway of Zimeldine



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Metabolic conversion of Zimeldine to Norzimeldine.

## Experimental Protocols: Bioanalytical Quantification of Zimeldine using Zimeldine-d6

The primary application of **Zimeldine-d6** is as an internal standard in the quantitative analysis of Zimeldine in biological samples. Below is a representative experimental protocol for the determination of Zimeldine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Objective

To develop and validate a sensitive and specific method for the quantification of Zimeldine in human plasma using **Zimeldine-d6** as an internal standard.

### Materials and Reagents

- Zimeldine analytical standard

- **Zimeldine-d6** (internal standard)
- Human plasma (with anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

## Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

## Sample Preparation

- **Spiking of Internal Standard:** To 100  $\mu\text{L}$  of plasma sample, add 10  $\mu\text{L}$  of **Zimeldine-d6** working solution (e.g., 100 ng/mL in methanol).
- **Protein Precipitation:** Add 300  $\mu\text{L}$  of acetonitrile to the plasma sample.
- **Vortexing:** Vortex the mixture for 1 minute to ensure complete protein precipitation.
- **Centrifugation:** Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- **Supernatant Transfer:** Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

## Liquid Chromatography Conditions

- **Column:** C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5  $\mu\text{m}$ )
- **Mobile Phase A:** 0.1% Formic acid in water
- **Mobile Phase B:** 0.1% Formic acid in acetonitrile

- Gradient:
  - 0-0.5 min: 10% B
  - 0.5-2.5 min: 10-90% B
  - 2.5-3.0 min: 90% B
  - 3.0-3.1 min: 90-10% B
  - 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40°C

## Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
  - Zimeldine: Precursor ion (Q1) m/z 317.1  $\rightarrow$  Product ion (Q3) m/z (select a characteristic fragment)
  - **Zimeldine-d6**: Precursor ion (Q1) m/z 323.2  $\rightarrow$  Product ion (Q3) m/z (select a corresponding characteristic fragment)
- Ion Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows).

## Data Analysis

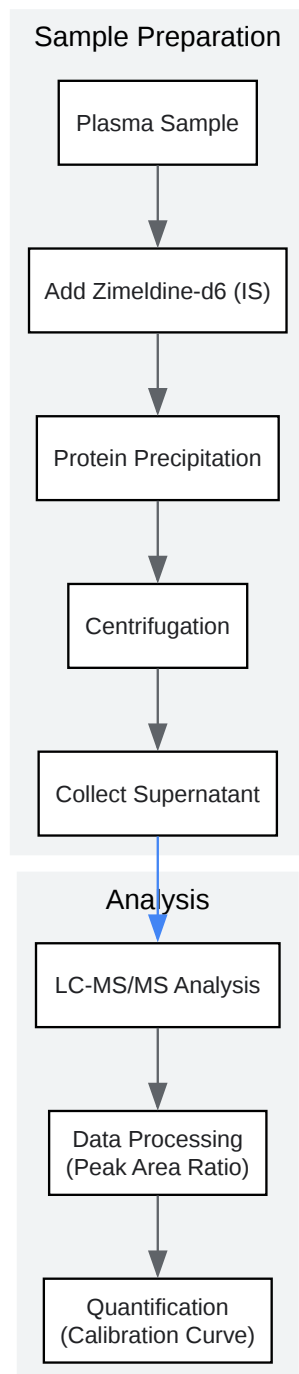
The concentration of Zimeldine in the plasma samples is determined by calculating the peak area ratio of the analyte (Zimeldine) to the internal standard (**Zimeldine-d6**). A calibration curve

is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for a typical bioanalytical experiment utilizing **Zimeldine-d6** as an internal standard.

## Bioanalytical Experimental Workflow

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## References

- 1. Pharmacokinetics of zimelidine in humans--plasma levels and urinary excretion of zimelidine and norzimelidine after intravenous and oral administration of zimelidine - PubMed [pubmed.ncbi.nlm.nih.gov]
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